molecular formula C16H17N3O2S B12773868 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-((3R)-2-thioxo-3-pyrrolidinyl)-, (1R,3S)- CAS No. 221657-57-4

1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-((3R)-2-thioxo-3-pyrrolidinyl)-, (1R,3S)-

Cat. No.: B12773868
CAS No.: 221657-57-4
M. Wt: 315.4 g/mol
InChI Key: YHAYSIGUKKXZJH-JIMOISOXSA-N
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Description

1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-((3R)-2-thioxo-3-pyrrolidinyl)-, (1R,3S)- is a complex organic compound with significant potential in various scientific fields This compound belongs to the class of pyridoindoles, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-((3R)-2-thioxo-3-pyrrolidinyl)-, (1R,3S)- typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors to form the pyridoindole core. This is followed by the introduction of the carboxylic acid group and the pyrrolidinyl group through various substitution reactions. The thioxo group is usually introduced via a thiolation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-((3R)-2-thioxo-3-pyrrolidinyl)-, (1R,3S)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrrolidinyl and carboxylic acid groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include alkyl halides, acyl chlorides, and amines.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound. These products can have different biological activities and applications.

Scientific Research Applications

1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-((3R)-2-thioxo-3-pyrrolidinyl)-, (1R,3S)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the pyrrolidinyl group may enhance binding affinity to certain receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-methyl-
  • 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-ethyl-

Uniqueness

Compared to similar compounds, 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-((3R)-2-thioxo-3-pyrrolidinyl)-, (1R,3S)- stands out due to the presence of the thioxo group and the specific stereochemistry of the pyrrolidinyl group. These features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

CAS No.

221657-57-4

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

IUPAC Name

(1R,3S)-1-[(3R)-2-sulfanylidenepyrrolidin-3-yl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C16H17N3O2S/c20-16(21)12-7-10-8-3-1-2-4-11(8)18-14(10)13(19-12)9-5-6-17-15(9)22/h1-4,9,12-13,18-19H,5-7H2,(H,17,22)(H,20,21)/t9-,12+,13-/m1/s1

InChI Key

YHAYSIGUKKXZJH-JIMOISOXSA-N

Isomeric SMILES

C1CNC(=S)[C@H]1[C@@H]2C3=C(C[C@H](N2)C(=O)O)C4=CC=CC=C4N3

Canonical SMILES

C1CNC(=S)C1C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3

Origin of Product

United States

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